![molecular formula C12H9NO3 B1628176 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 868171-81-7](/img/structure/B1628176.png)
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (2-OPDPA) is a heterocyclic compound with a wide range of applications in various scientific fields. It is a versatile molecule that has been used in various synthetic reactions, as well as in several biochemical and physiological processes.
Scientific Research Applications
Drug Precursors
This compound serves as a precursor in the synthesis of various drugs. Its derivatives are synthesized through reactions with active methylene nitriles and are considered valuable for their potential as drug precursors . The structural flexibility of this compound allows for the creation of a diverse range of pharmacologically active agents.
Ligands for Complexation
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: is of interest as a complexating agent . It can form complexes with metals, which can be utilized in catalysis or as part of sensors in analytical chemistry. The ability to form stable complexes is crucial for applications in environmental monitoring and pharmaceuticals.
Neuroprotective Agents
Derivatives of this compound have shown neuroprotective effects. This application is particularly relevant in the development of treatments for neurodegenerative diseases, where protecting nerve cells from damage is a primary goal .
Hypolipidemic and Hypocholesterolemic Effects
Nicotinic acid and its derivatives, including 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid , have demonstrated hypolipidemic and hypocholesterolemic effects . These properties are significant for the development of therapies aimed at managing cholesterol levels and preventing cardiovascular diseases.
Antimicrobial and Cytotoxic Activities
Research indicates that certain derivatives exhibit antimicrobial and cytotoxic activities . These findings are promising for the development of new antibiotics and cancer treatments, where the ability to selectively target and destroy harmful cells is essential.
Inhibitors of Cellular Processes
The compound’s derivatives are also being studied as inhibitors of various cellular processes, such as monopolar spindle 1 (MPS1) and Aurora kinase, which are important in cell division . This application is crucial in cancer research, where controlling the proliferation of cancer cells is a key objective.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as drug precursors or perspective ligands , suggesting potential interactions with various biological targets.
Mode of Action
It’s synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This suggests that it may interact with its targets through similar chemical reactions.
Result of Action
As a potential drug precursor or ligand , it could have various effects depending on the specific targets and pathways it interacts with.
properties
IUPAC Name |
2-oxo-1-phenylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWSPYXCCAUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610610 | |
Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
868171-81-7 | |
Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.